AS1842856 -

AS1842856

Catalog Number: EVT-260148
CAS Number:
Molecular Formula: C18H22FN3O3
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AS1842856 is a small-molecule compound identified through mass spectrometric affinity screening. [] It belongs to the class of Foxo1 inhibitors. [] In scientific research, AS1842856 serves as a valuable tool for investigating the biological roles of Foxo1, particularly in the context of hepatic gluconeogenesis and its relevance to type 2 diabetes mellitus (T2DM). []

Norfloxacin

  • Compound Description: Norfloxacin (1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid) is a synthetic fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and repair. [, , ]
  • Relevance: Norfloxacin shares the core quinolone structure with AS1842856, specifically the 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. This makes it a crucial reference point for understanding the structure-activity relationship within this class of compounds, especially regarding modifications at the C-7 position where AS1842856 possesses a cyclohexylamino substituent. [, , ]

Enoxacin

  • Compound Description: Enoxacin (1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid) is a naphthyridone derivative belonging to the fluoroquinolone class of antibiotics. Like Norfloxacin, it exhibits broad-spectrum antibacterial activity by inhibiting bacterial DNA gyrase. [, , ]
  • Relevance: Enoxacin is structurally related to AS1842856 as both belong to the broader family of quinolone-based antibacterial agents, with Enoxacin featuring a naphthyridine ring system instead of the quinolone core present in AS1842856. This structural similarity is crucial in understanding the antibacterial activity of quinolone-based compounds. [, , ]

Ciprofloxacin

  • Compound Description: Ciprofloxacin is a second-generation fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. It inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. [, , ]
  • Relevance: Ciprofloxacin serves as a reference compound due to its well-established antibacterial activity and its structural similarity to AS1842856. Both compounds share the core quinolone structure, with variations primarily in the substituents at the C-7 position, which significantly influences their pharmacological activity and target selectivity. [, , ]

Clinafloxacin

  • Compound Description: Clinafloxacin is a broad-spectrum fluoroquinolone antibiotic that was withdrawn from the market due to adverse effects. It exhibited potent activity against Gram-positive bacteria, including resistant strains. []
  • Relevance: Clinafloxacin serves as a reference compound in comparison to the antibacterial activity of 8-chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which demonstrates comparable potency against certain bacterial strains. []

7-Chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

  • Compound Description: This compound is a crucial intermediate in the synthesis of temafloxacin, a broad-spectrum fluoroquinolone antibiotic. []
  • Relevance: This intermediate highlights the structural diversity explored in fluoroquinolone synthesis and its relation to AS1842856 as both share the core quinolone scaffold, but with different substituents. This comparison allows for studying the impact of various substitutions on biological activity and pharmacological properties within this class of compounds. []

7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Compound Description: This compound is a fluoroquinolone derivative designed to combat fluoroquinolone-resistant bacteria, particularly Gram-positive strains. []
  • Relevance: This derivative emphasizes the importance of modifications at the C-7 position, where AS1842856 also carries a cyclohexylamino group. The presence of a nitro group at C-8, absent in AS1842856, suggests a possible avenue for further structural modifications and explorations of their impact on antibacterial activity and target selectivity. []

7-[(3S)-3-amino-1-pyrrorydinyl]-1-cyclopropyl-1,4-dihydro-6-fluoro-5- methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

  • Compound Description: This compound is a naphthyridine derivative exhibiting antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: This compound emphasizes the importance of the naphthyridine core, similar to Enoxacin, in antibacterial agents. Comparing this compound to AS1842856, which has a quinolone core, helps delineate the structural features essential for antibacterial activity within these closely related chemical classes. []
Source and Classification

AS1842856 is classified as a small-molecule inhibitor with a specific action on the Forkhead box O family of proteins. It is recognized for its ability to penetrate cells and inhibit the transcriptional activity of Forkhead box O1 with an inhibitory concentration 50 (IC₅₀) value of approximately 33 nanomoles per liter. The compound is commercially available through various suppliers, including Merck Millipore, which provides detailed product specifications and safety data sheets .

Synthesis Analysis

Methods and Technical Details

The synthesis of AS1842856 involves several chemical reactions that lead to the formation of its unique quinoline structure. While specific synthetic routes are proprietary, general approaches to synthesizing similar compounds typically include:

  1. Formation of the quinoline core: Utilizing cyclization reactions involving appropriate precursors.
  2. Introduction of functional groups: Incorporating amino and carboxylic acid groups through standard organic reactions such as amination and carboxylation.
  3. Fluorination: Employing fluorinating agents to achieve the desired fluorine substitution at specific positions on the quinoline ring.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula for AS1842856 is C18H22FN3O3C_{18}H_{22}FN_{3}O_{3}, with a molecular weight of approximately 345.39 g/mol. The compound features a complex structure characterized by:

  • A quinoline backbone
  • An amino group
  • A cyclohexylamino substituent
  • A fluorine atom at the sixth position

The structural configuration allows for specific interactions with Forkhead box O1, facilitating its role as an inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

AS1842856 undergoes specific interactions that inhibit Forkhead box O1 activity. The primary reaction involves:

  • Binding to Forkhead box O1: AS1842856 directly interacts with the active form of Forkhead box O1, preventing it from binding to DNA and modulating gene expression.

This mechanism has been shown to effectively reduce gluconeogenesis in hepatic cells by downregulating genes associated with glucose production, such as glucose-6-phosphatase and phosphoenolpyruvate carboxykinase .

Mechanism of Action

Process and Data

The mechanism by which AS1842856 exerts its effects involves several key steps:

  1. Inhibition of Forkhead box O1: By binding directly to Forkhead box O1, AS1842856 prevents its translocation to the nucleus where it would typically activate gluconeogenic genes.
  2. Downregulation of target genes: This inhibition leads to decreased expression levels of critical genes involved in glucose metabolism, thereby lowering blood glucose levels.
  3. Impact on cell differentiation: In acute myeloid leukemia models, AS1842856 promotes differentiation by inhibiting oncogenic pathways associated with Forkhead box O1 activity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AS1842856 is described as an off-white to tan solid with a purity level exceeding 98% as determined by high-performance liquid chromatography (HPLC). The compound's stability and solubility characteristics are crucial for its application in biological systems.

Key properties include:

  • Melting Point: Specific melting point data is not provided but can be inferred based on similar compounds.
  • Solubility: Typically soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays.
Applications

Scientific Uses

AS1842856 has several promising applications in scientific research:

  • Diabetes Research: It is being investigated for its ability to manage elevated glucose levels by inhibiting gluconeogenesis in liver cells, making it a candidate for type 2 diabetes treatment .
  • Cancer Therapy: The compound shows potential in treating acute myeloid leukemia by promoting differentiation in cancer cells, thereby inhibiting their proliferation .
  • Lymphatic Disorders: Research indicates that AS1842856 may aid in resolving valve defects associated with congenital lymphedema through modulation of gene expression related to lymphatic development .
Introduction to AS1842856: Pharmacological Profile and Research Significance

Structural Characterization and Chemical Properties of AS1842856

AS1842856, chemically designated as 5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, possesses a molecular weight of 347.38 g/mol and the molecular formula C₁₈H₂₂FN₃O₃ [1] [5] [9]. The compound features a substituted quinoline core structure with carboxylic acid and fluoro substituents that contribute to its biological activity and binding specificity. Its crystalline form appears as a white to light yellow solid with limited aqueous solubility (<1 mg/mL in water) but good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 10 mg/mL (28.78 mM) [1] [5]. The structural complexity includes hydrogen bond donor and acceptor sites that facilitate interactions with biological targets, particularly evident in its binding to the forkhead domain of FOXO1.

Table 1: Fundamental Chemical Properties of AS1842856

PropertyCharacterization
CAS Number836620-48-5
Molecular FormulaC₁₈H₂₂FN₃O₃
Molecular Weight347.38 g/mol
Solubility ProfileSoluble in DMSO (up to 28.78 mM); Insoluble in water and ethanol
Storage Stability-20°C for long-term storage; Stable in DMSO solution at -80°C for 6 months
SMILES NotationCCn1cc(C(O)=O)c(=O)c2c(N)c(F)c(NC3CCCCC3)cc12

The chemical stability of AS1842856 is maintained under recommended storage conditions (-20°C for solid form), though solutions in DMSO are hygroscopic and sensitive to moisture, requiring anhydrous handling for optimal preservation of activity [5] [9]. The presence of both hydrogen bond donors (4) and acceptors (5) within its structure facilitates target engagement, while the fluorine atom enhances membrane permeability, contributing to its cell-penetrant capabilities demonstrated in cellular assays [1] [5].

Historical Development as a FOXO1 Inhibitor

AS1842856 was originally developed and characterized in 2010 as a potent and cell-permeable inhibitor of forkhead box protein O1 (FOXO1), with a demonstrated half-maximal inhibitory concentration (IC₅₀) of 30-33 nM in biochemical and cellular assays [1] [5] [8]. The compound was designed to specifically target the active, dephosphorylated form of FOXO1 by binding directly to its DNA-binding domain, thereby blocking its transcriptional activity without initially affecting FOXO1 protein expression or phosphorylation status [1] [5]. This mechanism represented a significant advancement over earlier approaches that focused on modulating FOXO1 through upstream signaling pathways.

In foundational studies using hepatic cell lines (HepG2 and Fao cells), AS1842856 demonstrated dose-dependent suppression of FOXO1-mediated transactivation, effectively repressing gluconeogenic genes including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) at concentrations as low as 0.1 μM [1] [8]. This metabolic modulation translated effectively to in vivo models, where oral administration of AS1842856 (100 mg/kg) to diabetic db/db mice produced a significant reduction in fasting plasma glucose levels through inhibition of hepatic gluconeogenesis, while having minimal effects on normoglycemic controls [1] [8]. The compound's specificity profile was established through comparative studies showing 70% inhibition of Foxo1-mediated promoter activity versus only 3% and 20% inhibition of Foxo3a and Foxo4, respectively, at 0.1 μM concentrations [1].

Beyond metabolic regulation, research uncovered additional roles for AS1842856-mediated FOXO1 inhibition in cellular differentiation processes. In adipogenesis models using 3T3-L1 preadipocytes, persistent treatment with AS1842856 (1 μM for 12 days) nearly completely suppressed differentiation by disrupting the FoxO1-PPARγ axis and reducing mitochondrial protein expression (complexes I and III), thereby preventing lipid accumulation and adipocyte maturation [8]. Similarly, in stem cell differentiation, AS1842856 enhanced the generation of insulin-producing cells from human embryonic stem cells by modulating the nucleocytoplasmic shuttling of FOXO1 and its interaction with Pdx1, a critical transcription factor in pancreatic beta cell development [10].

Emergence of Dual-Target Mechanisms: FOXO1 and GSK3α/β

Recent research has revealed an unexpected polypharmacology of AS1842856, demonstrating potent inhibition of glycogen synthase kinase-3 alpha and beta (GSK3α/β) through direct binding, independent of its established FOXO1 inhibitory activity [2] [4] [6]. This dual-target mechanism significantly expands the compound's research applications and therapeutic potential, particularly in neurodegenerative disorders and hematological malignancies.

In 2024, unbiased kinome screening and cellular thermal shift assays (CETSA) demonstrated that AS1842856 directly binds to GSK3α/β, promoting its translocation to multivesicular bodies (MVBs) and subsequent exocytosis, thereby reducing intracellular GSK3α/β content [2] [6]. This novel mechanism of action diverges from conventional ATP-competitive kinase inhibitors by facilitating cellular clearance of the target protein rather than merely blocking its catalytic activity. In models of tauopathy, including okadaic acid-treated cells and TauP301S-expressing neurons, AS1842856 treatment effectively suppressed Tau hyperphosphorylation (a GSK3-dependent process) at sites including Ser396 and Thr231, with associated improvements in microtubule stability [2] [6]. Crucially, these effects occurred independently of FOXO1 inhibition, as demonstrated by persistence in FOXO1-knockout models and through binding assays showing direct interaction with GSK3α/β.

Table 2: Comparative Mechanisms of AS1842856 Against FOXO1 and GSK3α/β Targets

ParameterFOXO1 InhibitionGSK3α/β Inhibition
Target SpecificityBinds dephosphorylated FOXO1Directly binds GSK3α/β catalytic domains
Primary IC₅₀30-33 nMLow micromolar range (exact value undetermined)
Mechanistic ActionBlocks DNA-binding and transactivationPromotes MVB translocation and exocytosis
Observed EffectsSuppression of gluconeogenic genes; Inhibition of adipogenesisReduction of Tau hyperphosphorylation; Decreased nuclear β-catenin degradation
Therapeutic ContextMetabolic disorders; AdipogenesisNeurodegenerative diseases; B-cell malignancies

In B-cell acute lymphoblastic leukemia (B-ALL) models, transcriptomic analysis comparing AS1842856 treatment with Foxo1-knockout revealed a distinct signature of GSK3B inhibition only in drug-treated cells [4]. Subsequent validation confirmed that AS1842856-mediated GSK3 inhibition stabilizes β-catenin (CTNNB1), contributing to the compound's cytotoxic effects in leukemic cells. Genetic knockout of CTNNB1 partially protected B-ALL cells from AS1842856-induced cytotoxicity, confirming the functional contribution of this pathway to the compound's mechanism in hematological contexts [4]. The dual inhibition of both FOXO1 and GSK3α/β creates a unique therapeutic profile, particularly valuable in central nervous system involvement of B-ALL, where AS1842856's blood-brain barrier permeability provides an advantage over conventional agents [4].

The convergence of FOXO1 and GSK3α/β pathways in cellular homeostasis positions AS1842856 as a valuable tool for investigating crosstalk between transcriptional regulation and kinase signaling. This dual activity may explain the compound's efficacy across diverse disease models, from suppressing tumor growth in basal-like breast cancer and glioblastoma through pro-apoptotic gene induction (FAS, BIM) [3], to enhancing cognitive function in P301S transgenic tauopathy mice through GSK3-dependent mechanisms [6]. The unanticipated polypharmacology of AS1842856 highlights the importance of comprehensive target profiling in drug development and provides new avenues for therapeutic intervention in complex diseases involving multiple pathological pathways.

Properties

Product Name

AS1842856

IUPAC Name

5-amino-7-(cyclohexylamino)-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C18H22FN3O3

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25)

InChI Key

MOMCHYGXXYBDCD-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AS1842856; AS-1842856; AS 1842856.

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.